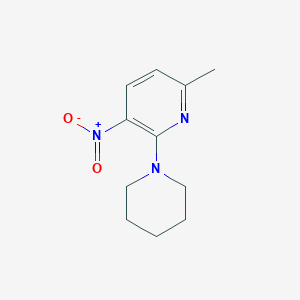
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, also known as MNPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPNP is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems.
作用机制
The mechanism of action of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood, but it is thought to involve the binding of the compound to the nAChR receptor. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to the α4β2 subtype of nAChR, which is found in the brain and is involved in cognitive function. The binding of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine to the nAChR receptor can modulate the activity of the receptor, leading to changes in neurotransmission and other physiological processes.
生化和生理效应
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has a range of biochemical and physiological effects, depending on the system being studied. In the brain, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to modulate the activity of nAChRs, leading to changes in neurotransmission and cognitive function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the primary advantages of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is its selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the structure and function of this receptor in isolation, without interference from other subtypes of nAChR. However, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool. For example, the compound has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not suitable for use in vivo, as it does not cross the blood-brain barrier.
未来方向
There are many potential future directions for research on 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine. One area of interest is the development of new compounds based on the structure of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, with improved selectivity and longer half-lives. Another area of interest is the study of the role of nAChRs in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine could be used as a tool for studying the development and function of the nervous system, as nAChRs play an important role in these processes.
Conclusion:
In conclusion, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a valuable tool for scientific research, with a range of potential applications in the study of biological systems. The compound's selectivity for the α4β2 subtype of nAChR makes it a useful tool for studying the structure and function of this receptor, and its anti-inflammatory effects make it a potential therapeutic agent for a range of conditions. While 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool, there are many potential future directions for research on this compound.
合成方法
The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine involves the reaction of 6-methyl-3-nitropyridine with piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine as the final product. The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a relatively straightforward process, and the resulting compound can be purified using standard techniques.
科学研究应用
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been widely used in scientific research as a tool for studying various biological systems. One of the primary applications of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is in the study of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ion channel that is involved in a range of physiological processes, including neurotransmission, muscle contraction, and immune function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to nAChRs, making it a useful tool for studying the structure and function of these receptors.
属性
CAS 编号 |
179010-39-0 |
|---|---|
产品名称 |
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine |
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC 名称 |
6-methyl-3-nitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15N3O2/c1-9-5-6-10(14(15)16)11(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChI 键 |
ZKWFUTKAAQAUFY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
规范 SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



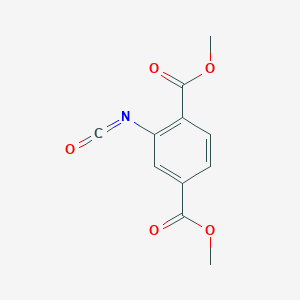
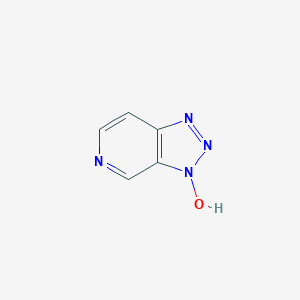


![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
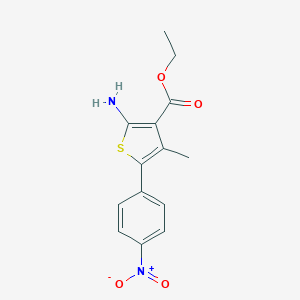


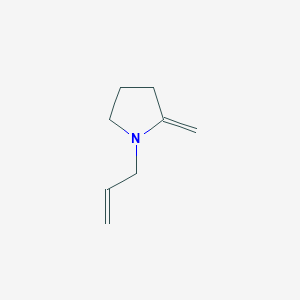
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

